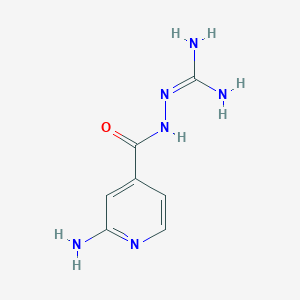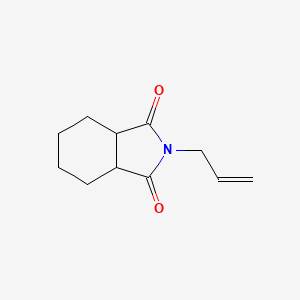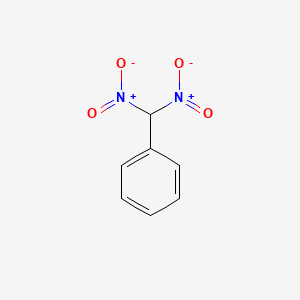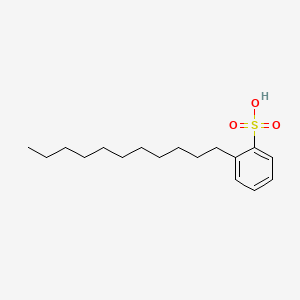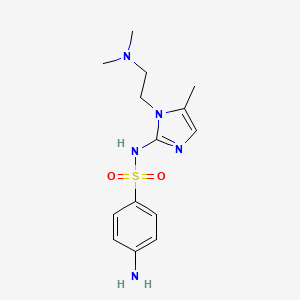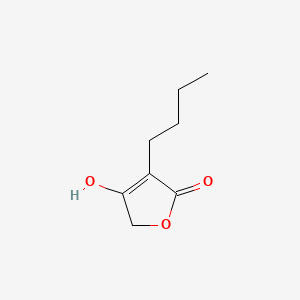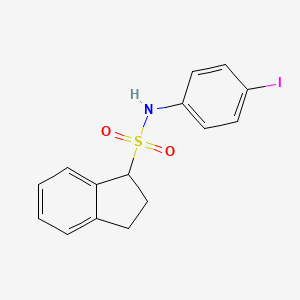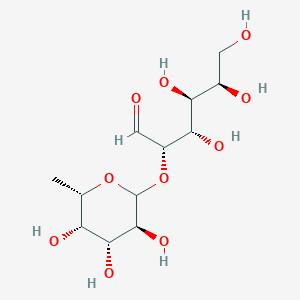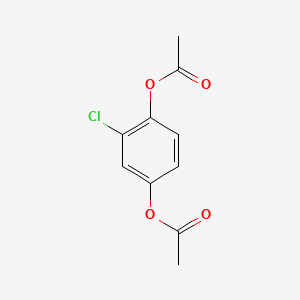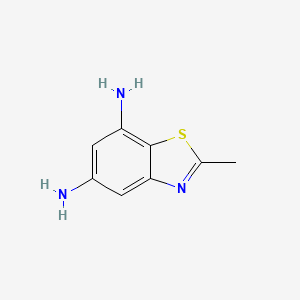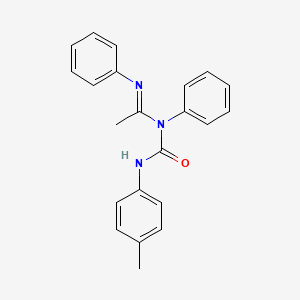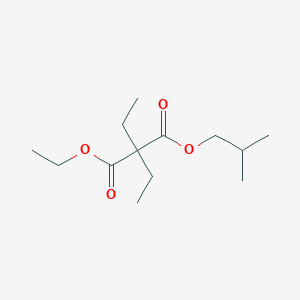
1-O-ethyl 3-O-(2-methylpropyl) 2,2-diethylpropanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-O-ethyl 3-O-(2-methylpropyl) 2,2-diethylpropanedioate is an organic compound with a complex structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-ethyl 3-O-(2-methylpropyl) 2,2-diethylpropanedioate typically involves esterification reactions. One common method is the reaction of 2,2-diethylpropanedioic acid with ethanol and 2-methylpropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反応の分析
Types of Reactions
1-O-ethyl 3-O-(2-methylpropyl) 2,2-diethylpropanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used under basic conditions.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used but can include alcohols, amines, or other substituted derivatives.
科学的研究の応用
1-O-ethyl 3-O-(2-methylpropyl) 2,2-diethylpropanedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which 1-O-ethyl 3-O-(2-methylpropyl) 2,2-diethylpropanedioate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ester groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which can then participate in further biochemical reactions.
類似化合物との比較
Similar Compounds
- 1-O-ethyl 3-O-(2-methylpropyl) 2,2-dimethylpropanedioate
- 1-O-ethyl 3-O-(2-methylpropyl) 2,2-diethylbutanedioate
Uniqueness
1-O-ethyl 3-O-(2-methylpropyl) 2,2-diethylpropanedioate is unique due to its specific ester configuration and the presence of both ethyl and methylpropyl groups. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds.
特性
分子式 |
C13H24O4 |
|---|---|
分子量 |
244.33 g/mol |
IUPAC名 |
1-O-ethyl 3-O-(2-methylpropyl) 2,2-diethylpropanedioate |
InChI |
InChI=1S/C13H24O4/c1-6-13(7-2,11(14)16-8-3)12(15)17-9-10(4)5/h10H,6-9H2,1-5H3 |
InChIキー |
ZXKOLWHKWLFXJH-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(C(=O)OCC)C(=O)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




